molecular formula C4H5F3N2 B13312564 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile

Cat. No.: B13312564
M. Wt: 138.09 g/mol
InChI Key: COWDLHURJMOZKJ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an amino group, which is further bonded to an acetonitrile moiety. This compound is known for its unique chemical properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrile oxides, primary amines, and substituted trifluoroethyl derivatives .

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity. These properties influence the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile is unique due to its trifluoroethyl group, which imparts distinctive chemical properties such as increased stability and altered biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2/c5-4(6,7)3-9-2-1-8/h9H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWDLHURJMOZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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